2-((3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
BenchChem offers high-quality 2-((3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-27-14-7-5-13(6-8-14)19-15-3-2-4-17(15)24-20(16(19)11-22)29-12-18(26)25-21-23-9-10-28-21/h5-10H,2-4,12H2,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYMGCQAGGEBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCC3)SCC(=O)NC4=NC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a distinctive structure comprising several functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of 433.5 g/mol. The presence of a thiazole ring and a cyclopenta[b]pyridine moiety suggests potential interactions with various biological targets.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity :
- Anti-inflammatory Properties :
- Antiviral Potential :
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound appears to induce cell cycle arrest in cancer cells, leading to apoptosis. This process involves the activation of caspases and modulation of apoptotic pathways, which are critical for eliminating malignant cells .
- COX Inhibition : The anti-inflammatory action is likely mediated through the inhibition of COX enzymes, which play a pivotal role in the inflammatory response by converting arachidonic acid into prostaglandins .
Anticancer Studies
A study conducted on various cell lines revealed that 2-((3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide exhibited:
- A549 Cell Line : GI50 = 0.69 µM
- T47D Cell Line : GI50 = 0.362 µM
These values indicate strong antiproliferative activity compared to standard chemotherapeutic agents .
Anti-inflammatory Activity
In vivo models demonstrated that this compound significantly reduced inflammation in carrageenan-induced paw edema tests, showcasing its potential as an anti-inflammatory agent. The IC50 value for COX-2 inhibition was reported at approximately 0.04 µM, comparable to established drugs like celecoxib .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure Features | Anticancer Activity (IC50) | COX Inhibition (IC50) |
|---|---|---|---|
| Compound A | Thiazole derivative | 0.75 µM | 0.05 µM |
| Compound B | Pyridine derivative | 1.20 µM | 0.04 µM |
| Target Compound | Cyclopenta[b]pyridine + Thiazole | 0.69 µM (A549) | 0.04 µM |
This table illustrates that the target compound exhibits competitive activity levels in both anticancer and anti-inflammatory assays compared to other derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent , particularly in:
- Anticancer Activity : Research indicates that derivatives of compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (NCI-H460) . The presence of thiazole and cyano groups may enhance the compound's ability to inhibit tumor growth.
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of thiazole derivatives, suggesting that this compound could be investigated for its efficacy against bacterial and fungal pathogens . The thiazole moiety is often associated with antimicrobial activity, making this compound a candidate for further evaluation in this area.
Chemical Synthesis
In synthetic organic chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for various chemical modifications, which can lead to the development of new materials or pharmaceuticals .
Case Study 1: Anticancer Evaluation
A study focused on synthesizing derivatives based on similar compounds demonstrated promising results against breast cancer cell lines . The synthesized compounds exhibited high inhibitory activity, indicating that modifications to the core structure could lead to enhanced anticancer properties.
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial properties of thiazole-containing compounds revealed significant activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound may possess similar properties, warranting further investigation into its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-((3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, leveraging thioglycolic acid derivatives to introduce the thioether linkage. Cyclocondensation of intermediates like N-cyclohexyl-2-cyanoacetamide with thioglycolic acid under reflux conditions (e.g., in dimethylformamide) is a common approach. Post-synthetic modifications, such as coupling with thiazole-2-amine, require careful pH control and purification via column chromatography .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to map substituents on the cyclopenta[b]pyridine and thiazole cores, and X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment. Infrared (IR) spectroscopy can validate functional groups like cyano (-CN) and thioacetamide .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Methodological Answer : Begin with in vitro antimicrobial screening (e.g., against Gram-positive/negative bacteria and fungi) using agar diffusion or microdilution assays. Cytotoxicity profiling via MTT assays on human cell lines (e.g., HEK-293) is critical to establish selectivity indices. Thiazole derivatives often exhibit diverse bioactivities, so parallel testing against cancer cell lines (e.g., MCF-7) is advisable .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer : Employ statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). Central Composite Design (CCD) or Box-Behnken models reduce experimental runs while maximizing data robustness. Quantum chemical calculations (e.g., density functional theory) can predict transition states to refine reaction pathways .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., fluorescence-based ATP assays vs. colorimetric MTT). Investigate solubility differences via HPLC-based stability tests. Molecular docking studies can clarify target binding discrepancies, while metabolomic profiling may reveal off-target interactions .
Q. What computational strategies aid in designing derivatives with improved pharmacokinetics?
- Methodological Answer : Use molecular dynamics simulations to assess membrane permeability (e.g., Blood-Brain Barrier penetration) and ADMET predictors (e.g., SwissADME) to optimize logP and polar surface area. Fragment-based drug design (FBDD) can prioritize substituents enhancing binding affinity to targets like kinases or microbial enzymes .
Q. How to address regioselectivity challenges in functionalizing the cyclopenta[b]pyridine core?
- Methodological Answer : Introduce directing groups (e.g., methoxy or cyano) to steer electrophilic substitution. Transition metal catalysis (e.g., Pd-mediated C-H activation) enables site-specific modifications. Monitor reaction progress in real-time using in-situ IR or Raman spectroscopy to detect intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
